molecular formula C19H27NO3 B030226 ent-Nateglinide CAS No. 105816-05-5

ent-Nateglinide

Cat. No.: B030226
CAS No.: 105816-05-5
M. Wt: 317.4 g/mol
InChI Key: OELFLUMRDSZNSF-JCYILVPMSA-N
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Mechanism of Action

Target of Action

ent-Nateglinide is an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). It belongs to the meglitinide class of short-acting insulin secretagogues . The primary targets of this compound are the β cells of the pancreas . These cells play a crucial role in the regulation of blood glucose levels by producing and releasing insulin, a hormone that promotes the uptake and storage of glucose .

Mode of Action

This compound acts by binding to β cells of the pancreas to stimulate insulin release . It is a nonsulfonylurea hypoglycemic agent that blocks ATP-dependent potassium channels, depolarizing the membrane and facilitating calcium entry through calcium channels . The increased intracellular calcium stimulates insulin release from the pancreatic beta cells . This insulin release is glucose-dependent .

Biochemical Pathways

The action of this compound involves the inhibition of ATP-dependent potassium channels in pancreatic β cells . This leads to the depolarization of the β cells and the opening of voltage-gated calcium channels . The influx of calcium ions stimulates the calcium-dependent exocytosis of insulin granules . This mechanism is dependent on the presence of functioning β cells and glucose .

Pharmacokinetics

This compound is characterized by rapid absorption and elimination, with good (73%) bioavailability . It is more rapidly absorbed when given 0–30 minutes prior to meal ingestion than if given during the meal . This compound is extensively metabolized in the liver, primarily by cytochrome P450 2C9 (70%) and CYP3A4 (30%), to at least nine metabolites . The major metabolites possess less activity than the parent compound . This compound is excreted predominantly in urine as metabolites, with only 16% of the dose excreted unchanged .

Result of Action

The result of this compound’s action is a decrease in postprandial blood glucose levels . By inducing an early insulin response to meals, it helps to control blood glucose levels, particularly after meals . In addition to reducing postprandial and fasting blood glucose, meglitinides like this compound have been shown to decrease glycosylated hemoglobin (HbA1c) levels, which are reflective of the last 8-10 weeks of glucose control .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, its absorption is more rapid when administered prior to meal ingestion . Additionally, genetic polymorphisms in hepatic-uptake transporter SLCO1B1 (OATP1B1) and CYP2C93 alleles can significantly influence the pharmacokinetics of this compound . Patients carrying the CYP2C93 alleles have significantly reduced clearance of nateglinide and may have an increased risk for hyperglycemia .

Biochemical Analysis

Biochemical Properties

ent-Nateglinide stimulates the secretion of insulin by binding to the ATP potassium channels in pancreatic beta cells . This results in an increase in beta-cell calcium influx, leading to rapid, short-lived insulin release . The drug is rapidly and completely absorbed in the small intestine .

Cellular Effects

This compound has shown potential anti-inflammatory and neuroprotective effects . It acts by stimulating the release of insulin by inhibiting ATP-potassium channels present in pancreatic β-cells during the incidence of elevated blood sugar levels .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of ATP-sensitive potassium channels in a glucose-dependent manner . The influx of calcium ions stimulates calcium-dependent exocytosis of insulin granules. Nateglinide increases insulin release by inhibiting ATP-sensitive potassium channels in a glucose-dependent manner .

Temporal Effects in Laboratory Settings

The pharmacokinetics of this compound are characterized by rapid absorption and elimination, with good (72%) bioavailability . Approximately one month of therapy is required before a decrease in fasting blood glucose is seen .

Dosage Effects in Animal Models

In animal models, short-term hypoglycemic effects of single-dose this compound were observed after sucrose loading in spontaneously diabetic Otsuka Long–Evans Tokushima fatty (OLETF) rats .

Metabolic Pathways

This compound is extensively metabolized in the liver, primarily by cytochrome P450 2C9, and eliminated primarily by the kidney . The major metabolites possess less activity than the parent compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: ent-Nateglinide can be synthesized through various methods. One common method involves the reaction of trans-4-isopropylcyclohexanecarboxylic acid with d-phenylalanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound often involves the use of advanced techniques such as solvent emulsification and melt dispersion. For example, the formulation of this compound-loaded sustained-release microspheres can be achieved using an oil-in-water solvent emulsification method. This method involves dissolving this compound in a suitable solvent, followed by emulsification in an aqueous phase containing a surfactant .

Chemical Reactions Analysis

Types of Reactions: ent-Nateglinide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxy and glucuronide metabolites, which are less potent antidiabetic agents compared to the parent compound .

Properties

IUPAC Name

(2S)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)/t15?,16?,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELFLUMRDSZNSF-JCYILVPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1CCC(CC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105816-05-5, 105816-04-4
Record name L-Nateglinide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105816055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name nateglinide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758695
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name L-NATEGLINIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9V3S85RHY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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